molecular formula C22H25N3O4S B5025874 1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5025874
M. Wt: 427.5 g/mol
InChI Key: LPVVNQGAQSWLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key player in the B-cell receptor signaling pathway and is involved in the activation and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

TAK-659 works by irreversibly binding to BTK and preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on BTK, it has been shown to inhibit other kinases, such as JAK2 and FLT3, which are involved in the pathogenesis of certain cancers. TAK-659 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, its inhibitory effects on other kinases may limit its use in certain contexts. Additionally, TAK-659 has a relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the evaluation of TAK-659 in other types of cancer and autoimmune diseases. Finally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.

Synthesis Methods

TAK-659 can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. One of the most commonly used methods involves the reaction of 1-(2,4-dimethylphenyl)-3-(4-bromophenyl)-2,5-pyrrolidinedione with 4-(phenylsulfonyl)-1-piperazine in the presence of a palladium catalyst.

Scientific Research Applications

TAK-659 has been the subject of extensive scientific research, particularly in the field of oncology. Preclinical studies have demonstrated its efficacy in inhibiting BTK and suppressing the growth of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies.

properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16-8-9-19(17(2)14-16)25-21(26)15-20(22(25)27)23-10-12-24(13-11-23)30(28,29)18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVVNQGAQSWLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.